molecular formula C20H22N4O5 B2889712 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide CAS No. 953188-58-4

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide

Cat. No.: B2889712
CAS No.: 953188-58-4
M. Wt: 398.419
InChI Key: MHSORGSPPVCBCB-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a dimethoxyphenyl group, and an isoxazole moiety, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the pyridazinone core.

    Incorporation of the Isoxazole Moiety: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes, followed by coupling with the pyridazinone intermediate.

    Final Coupling: The butanamide linkage is formed through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

Medicinally, 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide could be investigated for its pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its interaction with biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate conversion.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways, such as apoptosis or cell proliferation, through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid: Similar structure but lacks the isoxazole moiety.

    4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylisoxazol-5-yl)butanamide: Similar but with a different substitution on the isoxazole ring.

Uniqueness

The presence of both the dimethoxyphenyl group and the isoxazole moiety in 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-13-11-19(29-23-13)21-18(25)5-4-10-24-20(26)9-7-15(22-24)14-6-8-16(27-2)17(12-14)28-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSORGSPPVCBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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